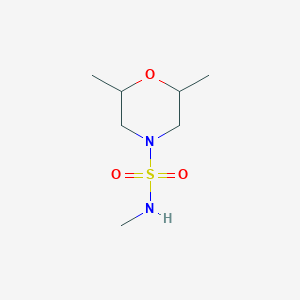
N,2,6-trimethylmorpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,6-trimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C7H16N2O3S and a molecular weight of 208.28 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethylmorpholine-4-sulfonamide typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
N,2,6-trimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
N,2,6-trimethylmorpholine-4-sulfonamide has several applications in scientific research:
作用机制
The mechanism of action of N,2,6-trimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding . This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes like dihydropteroate synthetase .
相似化合物的比较
Similar Compounds
N-methylmorpholine-4-sulfonamide: Similar structure but with fewer methyl groups.
N-ethylmorpholine-4-sulfonamide: Contains an ethyl group instead of methyl groups.
N-phenylmorpholine-4-sulfonamide: Contains a phenyl group, leading to different chemical properties.
Uniqueness
N,2,6-trimethylmorpholine-4-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets . The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
属性
分子式 |
C7H16N2O3S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC 名称 |
N,2,6-trimethylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C7H16N2O3S/c1-6-4-9(5-7(2)12-6)13(10,11)8-3/h6-8H,4-5H2,1-3H3 |
InChI 键 |
BGWNRQIJFQMRHK-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


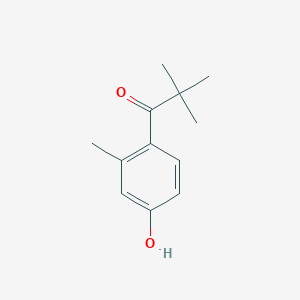
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
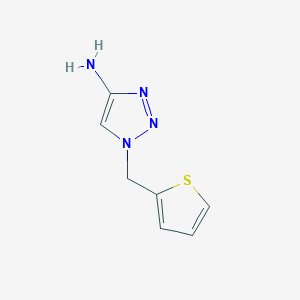
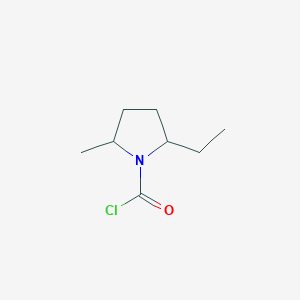
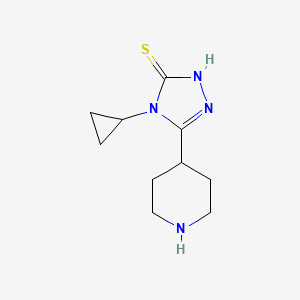
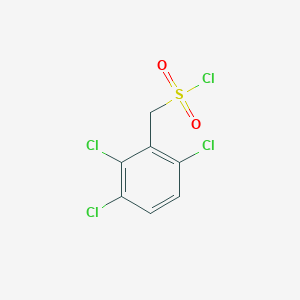
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
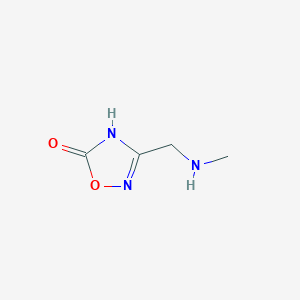
![tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15275938.png)
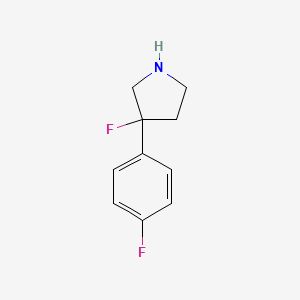
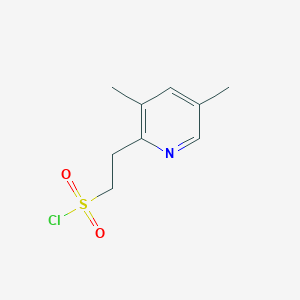
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
